molecular formula C9H14N2O6 B1219878 2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole

2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1219878
M. Wt: 246.22 g/mol
InChI Key: HCSFWJQLIPWUFZ-JAJWTYFOSA-N
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Description

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a glucopyranosyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole typically involves the reaction of glucopyranosyl derivatives with appropriate oxadiazole precursors. One common method includes the reaction of beta-D-glucopyranosylammonium carbamate with an isocyanate, isothiocyanate, or isoselenocyanate in dry pyridine at room temperature . This method allows for the formation of the desired oxadiazole compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The glucopyranosyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds.

Scientific Research Applications

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the glucopyranosyl group enhances its solubility and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(5-methyl-1,3,4-oxadiazol-2-yl)oxane-3,4,5-triol

InChI

InChI=1S/C9H14N2O6/c1-3-10-11-9(16-3)8-7(15)6(14)5(13)4(2-12)17-8/h4-8,12-15H,2H2,1H3/t4-,5-,6+,7-,8-/m1/s1

InChI Key

HCSFWJQLIPWUFZ-JAJWTYFOSA-N

Isomeric SMILES

CC1=NN=C(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC1=NN=C(O1)C2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=NN=C(O1)C2C(C(C(C(O2)CO)O)O)O

Synonyms

2-(beta-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole
2-Glc-MO
2-glucopyranosyl-5-methyl-1,3,4-oxadiazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 3
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 4
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 5
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 6
2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole

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